(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide
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Description
(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide is a useful research compound. Its molecular formula is C13H17NO2S2 and its molecular weight is 283.4. The purity is usually 95%.
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Scientific Research Applications
Necrosis Signaling Inhibition
A study identified a small molecule, structurally related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as a specific inhibitor of necrosis downstream of RIP3 activation. This compound, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL) and prevents necrosis, indicating potential applications in controlling pathological conditions where programmed cell death plays a crucial role. The interaction between necrosulfonamide and RIP3 highlights the role of sulfonamide derivatives in modulating cell death pathways, which is critical for therapeutic interventions in diseases characterized by excessive cell death (Liming Sun et al., 2012).
Endothelin Receptor Antagonism
Another research area involves the synthesis and exploration of 2-phenylethenesulfonamide derivatives, including compounds structurally similar to this compound, as novel classes of endothelin receptor antagonists. These compounds, through their action on endothelin receptors, have shown promising results in modulating cardiovascular functions and treating related disorders. The detailed structure-activity relationships of these compounds underline their potential as therapeutic agents for cardiovascular diseases (H. Harada et al., 2001).
Anticancer Drug Candidates
In the realm of oncology, certain sulfonamide derivatives, including those related to this compound, have been evaluated for their potential as anticancer agents. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX and XII isoforms, which are overexpressed in several types of cancer. Their selective inhibition could lead to the development of new anticancer therapies with minimal side effects (H. Gul et al., 2018).
Synthesis and Pharmaceutical Applications
Research into the synthesis of (E)-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, including methodologies that may involve compounds like this compound, showcases the compound's versatility in chemical synthesis. This approach has significant implications for the preparation of pharmaceuticals and highlights the compound's role in the development of new therapeutic agents (A. Aramini et al., 2003).
Properties
IUPAC Name |
(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVIAPJOGLBGH-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.